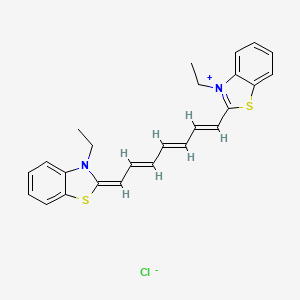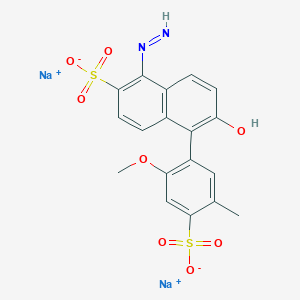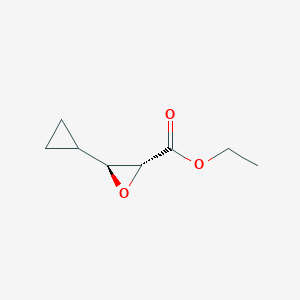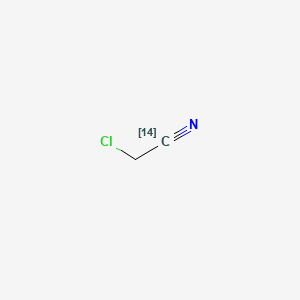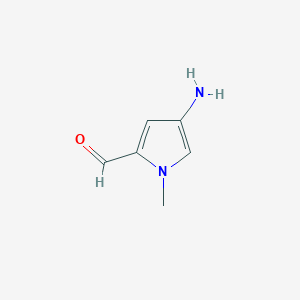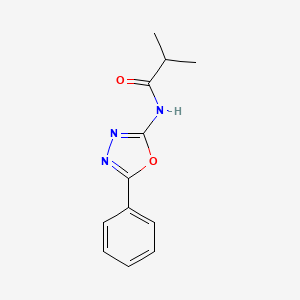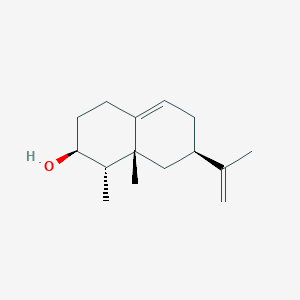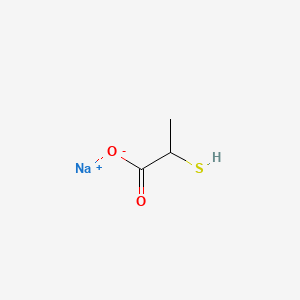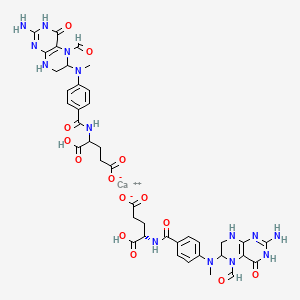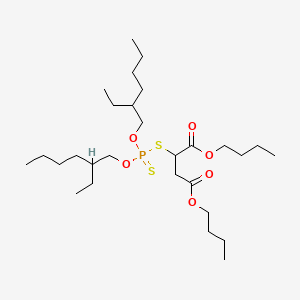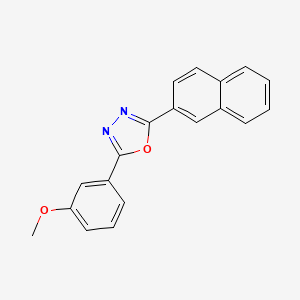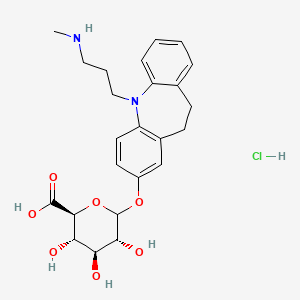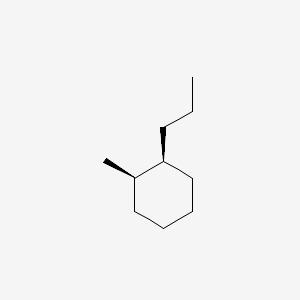
cis-1-Methyl-2-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cis-1-Methyl-2-propylcyclohexane: is an organic compound with the molecular formula C10H20 . It is a cycloalkane, specifically a substituted cyclohexane, where a methyl group and a propyl group are attached to the cyclohexane ring in a cis configuration. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Methyl-2-propylcyclohexane typically involves the hydrogenation of corresponding alkenes or the cyclization of appropriate precursors. One common method is the catalytic hydrogenation of 1-Methyl-2-propylcyclohexene using a palladium or platinum catalyst under high pressure and temperature conditions .
Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through large-scale catalytic hydrogenation processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: cis-1-Methyl-2-propylcyclohexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reagents and conditions used.
Reduction: Reduction reactions can further hydrogenate any remaining unsaturated bonds.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Fully saturated cyclohexane derivatives.
Substitution: Halogenated cyclohexane derivatives.
Applications De Recherche Scientifique
cis-1-Methyl-2-propylcyclohexane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and conformational analysis of substituted cyclohexanes.
Biology: Its derivatives are explored for potential biological activities and interactions with biological molecules.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It is used in the synthesis of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of cis-1-Methyl-2-propylcyclohexane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products.
Comparaison Avec Des Composés Similaires
trans-1-Methyl-2-propylcyclohexane: The trans isomer of the compound, differing in the spatial arrangement of the substituents.
Cyclohexane: The parent compound without any substituents.
1-Methylcyclohexane: A simpler substituted cyclohexane with only a methyl group attached.
Uniqueness: cis-1-Methyl-2-propylcyclohexane is unique due to its specific cis configuration, which influences its chemical reactivity and physical properties. This configuration can lead to different stereochemical outcomes in reactions compared to its trans isomer .
Propriétés
Numéro CAS |
4926-71-0 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
(1R,2S)-1-methyl-2-propylcyclohexane |
InChI |
InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10+/m1/s1 |
Clé InChI |
BVYJEKBXVYKYRA-ZJUUUORDSA-N |
SMILES isomérique |
CCC[C@H]1CCCC[C@H]1C |
SMILES canonique |
CCCC1CCCCC1C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
